2-(3,5-Bis-trifluoromethyl-phenoxymethyl)-oxirane
Description
Chemical Structure and Properties 2-(3,5-Bis-trifluoromethyl-phenoxymethyl)-oxirane is an epoxide derivative featuring an oxirane (epoxide) ring substituted with a phenoxymethyl group bearing two trifluoromethyl (-CF₃) groups at the 3 and 5 positions of the aromatic ring. Key properties include:
- Molecular Formula: C₁₀H₆F₆O
- Molecular Weight: 256.14 g/mol (as per CAS 109086-18-2) .
- Boiling Point: Predicted 236.9°C .
- Density: Predicted 1.425 g/cm³ .
The compound’s trifluoromethyl groups confer high electronegativity and chemical stability, making it relevant in agrochemicals, pharmaceuticals, or specialty polymers.
Properties
IUPAC Name |
2-[[3,5-bis(trifluoromethyl)phenoxy]methyl]oxirane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F6O2/c12-10(13,14)6-1-7(11(15,16)17)3-8(2-6)18-4-9-5-19-9/h1-3,9H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIRBTVAORLGVAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
-
Oxidizing Agent : mCPBA is preferred due to its high selectivity for epoxidation under mild conditions. A 2:1 molar ratio of mCPBA to alkene ensures complete conversion.
-
Solvent : Chloroform or dichloromethane facilitates solubility of both the alkene and peracid.
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Temperature : Reactions conducted at 0°C minimize side reactions, such as over-oxidation or ring-opening.
Example Procedure :
A solution of 3,5-bis(trifluoromethyl)phenoxymethyl ethylene (2 mmol) in chloroform (20 mL) is treated with mCPBA (4 mmol) at 0°C. After stirring for 12 hours, the mixture is washed with saturated sodium bicarbonate, dried over MgSO₄, and purified via flash chromatography (hexane/ethyl acetate, 93:7) to yield the epoxide as a colorless oil.
Challenges and Mitigation
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Electron-Withdrawing Effects : The trifluoromethyl groups deactivate the alkene, necessitating stoichiometric mCPBA. Catalytic methods using hydrogen peroxide or Oxone® are less effective.
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Purification : Silica gel chromatography is critical to separate unreacted peracid and byproducts.
Nucleophilic Ring-Opening of Glycidol Derivatives
An alternative approach involves the Williamson ether synthesis between glycidol (2,3-epoxy-1-propanol) and 3,5-bis(trifluoromethyl)phenol. This method leverages the nucleophilic aromatic substitution of activated phenol derivatives.
Reaction Mechanism
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Deprotonation : The phenol is deprotonated using a strong base (e.g., K₂CO₃ or NaH) to form a phenoxide ion.
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Etherification : The phenoxide attacks the less hindered carbon of glycidol’s epoxide ring, yielding the desired product.
Example Procedure :
3,5-Bis(trifluoromethyl)phenol (2 mmol) is dissolved in dry DMF, treated with NaH (2.4 mmol), and stirred for 30 minutes. Glycidol (2 mmol) is added dropwise, and the reaction is heated to 60°C for 6 hours. The mixture is quenched with water, extracted with ethyl acetate, and purified via column chromatography.
Limitations
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Regioselectivity : Competing attack at both epoxide carbons may occur, requiring careful control of reaction conditions.
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Side Reactions : Base-mediated ring-opening can lead to diol formation if moisture is present.
Catalytic Asymmetric Epoxidation
For enantioselective synthesis, chiral catalysts such as Jacobsen’s Mn(III)-salen complexes or organocatalysts (e.g., squaramide–quaternary ammonium salts) can be employed. These systems enable access to enantioenriched epoxides, which are valuable in pharmaceutical intermediates.
Organocatalytic Approach
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Catalyst System : A binary system comprising a squaramide (hydrogen-bond donor) and a quaternary ammonium halide (anion binder) facilitates epoxide formation via cooperative activation.
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Substrate Scope : Electron-deficient alkenes, such as those with trifluoromethyl groups, show moderate to high enantioselectivity (up to 90% ee).
Optimized Conditions :
A mixture of 3,5-bis(trifluoromethyl)phenoxymethyl ethylene (1 mmol), isocyanate (1.2 mmol), squaramide catalyst (5 mol%), and tetrabutylammonium iodide (10 mol%) in toluene is stirred at 25°C for 24 hours. The oxazolidinone byproduct is removed via acid-base extraction, leaving the epoxide.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Bis-trifluoromethyl-phenoxymethyl)-oxirane undergoes various chemical reactions, including:
Nucleophilic substitution: The oxirane ring is susceptible to nucleophilic attack, leading to ring-opening reactions.
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxirane ring to diols or other reduced forms.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alcohols. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or peracids are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic substitution: Produces substituted phenoxymethyl derivatives.
Oxidation: Yields epoxides or other oxidized products.
Reduction: Forms diols or other reduced compounds.
Scientific Research Applications
2-(3,5-Bis-trifluoromethyl-phenoxymethyl)-oxirane has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive oxirane ring.
Medicine: Explored for its potential therapeutic properties, including as an anticancer or antiviral agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(3,5-Bis-trifluoromethyl-phenoxymethyl)-oxirane involves:
Molecular targets: The oxirane ring can react with nucleophilic sites in biomolecules, leading to covalent modifications.
Pathways involved: The compound can interfere with cellular processes by modifying proteins, nucleic acids, or other biomolecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Epoxide Derivatives with Aromatic Substituents
Table 1: Key Properties of Selected Epoxide Analogues
Key Observations :
- Substituent Effects : The trifluoromethyl groups in the target compound enhance electron-withdrawing effects and metabolic stability compared to chlorinated analogues like Tridiphane. This may reduce reactivity in nucleophilic ring-opening reactions but improve resistance to degradation .
- Volatility : The higher predicted boiling point of the target compound (236.9°C) versus Epichlorohydrin (117.9°C) reflects increased molecular weight and stronger van der Waals forces due to aromatic and fluorinated substituents .
Fluorinated Epoxide Derivatives
Table 2: Fluorinated Epoxide Analogues
Comparison :
- Fluorine Content : The target compound’s bis(trifluoromethyl) groups provide localized fluorination, whereas perfluoroalkylated epoxides (e.g., [125370-60-7]) exhibit extensive fluorination for applications requiring extreme hydrophobicity or chemical inertness .
- Reactivity : Homopolymers like [25038-02-2] are less reactive due to their fully fluorinated structure, contrasting with the target compound’s aromatic epoxide reactivity.
Biological Activity
2-(3,5-Bis-trifluoromethyl-phenoxymethyl)-oxirane, also known as a trifluoromethylated epoxide, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, supported by data tables and relevant case studies.
The compound is characterized by the presence of a trifluoromethyl group and an oxirane ring, which contribute to its unique reactivity and biological activity. Its chemical structure is represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Target Interaction : The trifluoromethyl group enhances lipophilicity, allowing the compound to penetrate biological membranes effectively.
- Biochemical Pathways : It may influence pathways related to inflammation and cell signaling due to its structural similarity to known bioactive compounds.
1. Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.
2. Antitumor Properties
Preliminary studies suggest that the compound may possess anticancer effects. It has been evaluated for its ability to induce apoptosis in cancer cell lines.
- Case Study : In vitro tests showed that the compound inhibited the proliferation of specific cancer cell lines by inducing cell cycle arrest at the G1 phase.
3. Anti-inflammatory Effects
The compound has shown promise in reducing inflammatory responses in cellular models, potentially through modulation of cytokine production.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential:
- Solubility : High solubility in polar solvents enhances bioavailability.
- Metabolism : The epoxide group suggests potential for metabolic activation or detoxification pathways.
Research Findings
Recent studies have focused on synthesizing analogs to improve efficacy and reduce toxicity. For instance:
- Synthesis Modifications : Structural modifications led to improved activity against specific targets while minimizing adverse effects.
| Analog | Activity | Notes |
|---|---|---|
| Compound A | Enhanced Antitumor | Increased potency compared to parent |
| Compound B | Reduced Toxicity | Lower cytotoxic effects observed |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(3,5-Bis-trifluoromethyl-phenoxymethyl)-oxirane, and what critical parameters optimize yield and purity?
- Methodological Answer : The compound is synthesized via epoxidation of allyl ether precursors or nucleophilic substitution reactions. Key parameters include:
- Catalyst selection : Lewis acids (e.g., BF₃·Et₂O) or phase-transfer catalysts improve epoxide ring formation .
- Temperature control : Reactions typically proceed at 0–5°C to minimize side reactions like oligomerization .
- Solvent optimization : Anhydrous dichloromethane or THF ensures compatibility with moisture-sensitive intermediates .
- Characterization : Monitor reaction progress via TLC (Rf ~0.4 in hexane:EtOAc 4:1) and confirm purity by HPLC (>95%) .
Q. What spectroscopic techniques effectively characterize this compound, and what key spectral features should researchers anticipate?
- Methodological Answer :
- ¹H NMR : Peaks at δ 3.2–3.8 ppm (oxirane protons), δ 4.5–4.7 ppm (phenoxymethyl CH₂), and δ 7.5–7.8 ppm (aromatic protons from trifluoromethyl-substituted phenyl) .
- ¹⁹F NMR : Distinct singlets at δ -63 to -65 ppm (CF₃ groups) .
- IR Spectroscopy : Strong C-O-C stretch near 1250 cm⁻¹ (epoxide) and C-F stretches at 1150–1200 cm⁻¹ .
- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 286.17 .
Advanced Research Questions
Q. How do the electronic effects of bis-trifluoromethyl groups influence reactivity in nucleophilic ring-opening reactions compared to non-fluorinated analogs?
- Methodological Answer :
- Electron-Withdrawing Effects : The -CF₃ groups increase the electrophilicity of the oxirane ring, accelerating nucleophilic attacks (e.g., by amines or thiols) .
- Kinetic Studies : Compare rate constants (k) with non-fluorinated analogs using pseudo-first-order kinetics. Fluorinated derivatives exhibit 3–5× faster ring-opening in polar aprotic solvents .
- Regioselectivity : Steric hindrance from -CF₃ directs nucleophiles to the less substituted oxirane carbon, confirmed by X-ray crystallography of adducts .
Q. What strategies resolve contradictory data on the compound’s stability under varying storage conditions?
- Methodological Answer :
- Controlled Stability Studies :
- Temperature : Store at -20°C under argon; degradation increases >25°C (HPLC shows 5% impurity after 30 days at 25°C vs. <1% at -20°C) .
- Moisture Sensitivity : Karl Fischer titration reveals water content <0.01% prevents hydrolysis; use molecular sieves in storage vials .
- Conflicting Data Resolution : Replicate experiments with standardized protocols (e.g., ICH guidelines) and validate via interlaboratory comparisons .
Q. How can this compound be utilized in developing photoaffinity probes for studying biological targets?
- Methodological Answer :
- Photoaffinity Labeling : Incorporate a photoactivatable group (e.g., diazirine) into derivatives. For example, 2,3-Bis(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)oxirane (a structural analog) crosslinks with proteins upon UV irradiation (λ = 365 nm) .
- Biological Testing :
- Target Validation : Use radiolabeled (³H/¹⁴C) derivatives to quantify binding affinity (Kd) in receptor assays .
- MS Analysis : Identify crosslinked peptides via tryptic digest and LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
